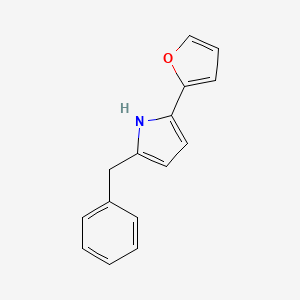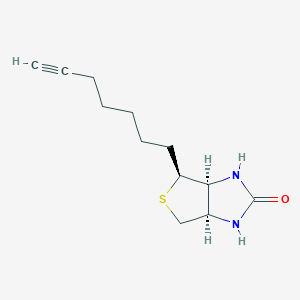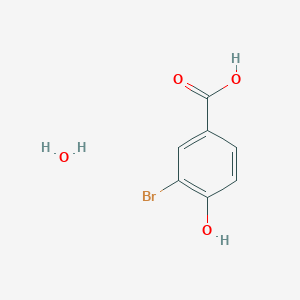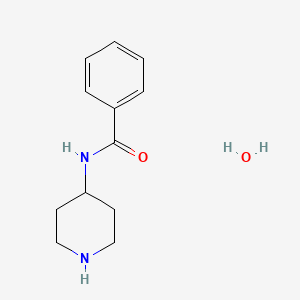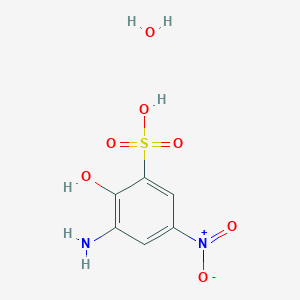
2-Phenyl-5-sec-butyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-sec-butyl-1H-pyrrole, often abbreviated as 2P5SBP, is a heterocyclic aromatic compound with a five-membered ring. It is a derivative of pyrrole, a five-membered ring with nitrogen and carbon atoms in the ring. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of drugs and other compounds. It is also used as a starting material for the synthesis of other compounds and as a reagent in various reactions.
Aplicaciones Científicas De Investigación
2P5SBP has a wide range of applications in the field of organic chemistry. It has been used in the synthesis of various drugs and other compounds, as a reagent in various reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Mecanismo De Acción
2P5SBP is a heterocyclic aromatic compound with a five-membered ring. The mechanism of action of this compound is based on the formation of a cationic intermediate, which undergoes a series of reactions to form the desired product. The intermediate reacts with other reagents to form a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
2P5SBP has a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2P5SBP has a wide range of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is highly soluble in organic solvents, making it easy to use in various reactions. However, one of the limitations of using this compound is that it is highly volatile and can easily react with other reagents. Additionally, it is difficult to purify and can easily decompose if not stored properly.
Direcciones Futuras
There are a number of potential future directions for the use of 2P5SBP. One potential direction is the use of this compound as a starting material for the synthesis of other compounds, such as drugs and other heterocyclic compounds. Additionally, it could be used as a reagent in various reactions, such as the synthesis of polymers and other heterocyclic compounds. Finally, it could be used in the synthesis of various drugs and other compounds, such as quinolines, pyridines, and pyrroles.
Métodos De Síntesis
2P5SBP can be synthesized through a variety of methods. The most common synthesis method is the reaction of propargyl bromide with an aniline derivative. This reaction results in the formation of an intermediate 2-phenyl-5-sec-butyl-1H-pyrrole. The intermediate can then be further reacted with other reagents to form the desired product. Other synthesis methods include the reaction of ethyl bromoacetate with an aniline derivative, the reaction of phenyl bromide with an aniline derivative, and the reaction of ethyl bromoacetate with an aniline derivative.
Propiedades
IUPAC Name |
2-butan-2-yl-5-phenyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPECBTCHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

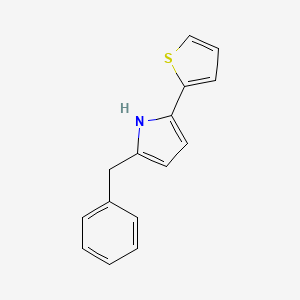
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)
![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)


![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
